4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride
Description
4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride is a substituted aminobutanoic acid derivative. Structurally, it consists of a butanoic acid backbone with a tertiary amino group at the gamma (C4) position, substituted by a cyclopropylmethyl and a methyl group. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Cyclopropyl groups are known in medicinal chemistry to modulate lipophilicity and metabolic stability, which may influence bioavailability and target engagement .
Properties
IUPAC Name |
4-[cyclopropylmethyl(methyl)amino]butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10(7-8-4-5-8)6-2-3-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAPJMOGQRITND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)CC1CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride typically involves the reaction of cyclopropylmethylamine with methylamine and butanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(Cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This modulation can result in changes in cellular functions, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Aminobutanoic Acid Derivatives
*Calculated molecular weight based on formula (C₉H₁₇ClN₂O₂).
Key Differences and Implications
Substituent Effects on Reactivity and Solubility: The cyclopropylmethyl group in the target compound increases lipophilicity compared to polar groups like the bis(2-hydroxyethyl)amino in Bendamustine HCl. This may improve membrane permeability but reduce aqueous solubility .
Pharmacological Activity :
- Bendamustine HCl and its related compounds (e.g., Related Compound C) feature benzimidazole cores and chloroethyl groups, enabling DNA cross-linking and alkylation in cancer therapy. The target compound lacks this DNA-interacting scaffold, suggesting divergent mechanisms .
- The absence of a benzimidazole ring in the target compound likely precludes intercalation or topoisomerase inhibition, common in Bendamustine derivatives.
In contrast, Bendamustine’s hydroxyl groups may confer hygroscopicity, requiring stringent storage conditions (e.g., sealed containers at room temperature) .
Research Findings and Data
Physicochemical Properties
- Lipophilicity : The cyclopropylmethyl group likely increases logP compared to hydrophilic analogs like Bendamustine HCl. This may enhance blood-brain barrier penetration but complicate formulation.
- Stability : Cyclopropane’s strain could lead to ring-opening under acidic conditions, necessitating stability studies. Bendamustine derivatives, however, face degradation via hydrolysis of chloroethyl groups .
Biological Activity
4-[(Cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a derivative of butanoic acid with a cyclopropylmethyl and methyl amino group. Its chemical structure is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the GABAergic system. It acts as a GABA receptor agonist , which plays a significant role in modulating neuronal excitability.
Target Receptors
- GABA Receptors : The compound binds to GABA receptors, leading to increased chloride ion influx and hyperpolarization of neurons, which can result in anxiolytic and anticonvulsant effects.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
| Parameter | Description |
|---|---|
| Absorption | Rapidly absorbed after oral administration |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily metabolized by liver enzymes |
| Excretion | Excreted mainly through urine |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticonvulsant Activity : In animal models, the compound demonstrated significant anticonvulsant properties, reducing seizure frequency.
- Anxiolytic Effects : Behavioral studies show that it may reduce anxiety-like behaviors in rodents.
Case Studies
- Animal Model Study : In a study involving mice, administration of the compound resulted in a 50% reduction in seizure duration compared to control groups, indicating strong anticonvulsant properties.
- Anxiety Assessment : A behavioral test using the elevated plus maze showed that treated animals spent significantly more time in open arms compared to untreated controls, suggesting reduced anxiety levels.
Dosage Effects
The effects of the compound vary significantly with dosage:
- Low Doses : Exhibited therapeutic effects such as reduced anxiety and seizures.
- High Doses : Associated with adverse effects including sedation and motor impairment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
